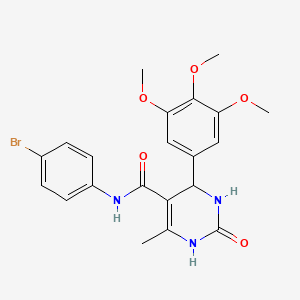

N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O5/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMZKUBYEORATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a tetrahydropyrimidine core structure substituted with a bromophenyl group and a trimethoxyphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of tetrahydropyrimidines can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various pathogens including Escherichia coli and Staphylococcus aureus with promising results .

- Anticancer Activity : Some derivatives have shown antiproliferative effects in human cancer cell lines such as MGC-803 and HeLa. These compounds were reported to induce apoptosis and cell cycle arrest, particularly at the G2/M phase .

- HIV Integrase Inhibition : Related compounds have been evaluated for their ability to inhibit HIV integrase activity. One study reported an IC50 value of 0.65 µM for a structurally similar compound in inhibiting the strand transfer reaction of HIV integrase .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin for bacteria and griseofulvin for fungi .

Anticancer Activity

Research on similar tetrahydropyrimidine derivatives indicated that they could inhibit cell proliferation in cancer cell lines effectively. For example, certain compounds were noted to induce G2/M phase arrest in MGC-803 cells while showing low cytotoxicity in normal cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-chloro compound | MGC-803 | 15 | Induces apoptosis |

| 6,8-dichloro compound | HeLa | 10 | G2/M cell cycle arrest |

HIV Integrase Inhibition

A study focusing on HIV integrase inhibitors found that certain derivatives of tetrahydropyrimidines could inhibit the enzyme's activity effectively. The docking studies further supported these findings by illustrating favorable interactions between the compounds and the active site of the integrase enzyme .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives in cancer therapy. Compounds similar to N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising activity as topoisomerase II inhibitors. These compounds can interfere with DNA replication in cancer cells, leading to apoptosis and reduced tumor growth. For instance, a mini-review discusses novel topoisomerase II inhibitors that could pave the way for future anticancer therapies .

Antiviral Properties

The compound has also been evaluated for its antiviral properties, particularly against HIV. The mechanism involves the inhibition of HIV integrase, which is crucial for the viral replication cycle. Research indicates that derivatives of tetrahydropyrimidine can effectively inhibit this enzyme, thus preventing the integration of viral DNA into host genomes .

Synthesis and Structural Insights

The synthesis of this compound is notable for its efficiency and yield. A study on related compounds demonstrated yields exceeding 70% with well-defined structural characteristics including distinct melting points and spectral data (NMR and mass spectrometry) . This efficient synthesis contributes to the feasibility of large-scale production for research and therapeutic applications.

Case Study: Anticancer Efficacy

In a controlled study involving various tetrahydropyrimidine derivatives, it was observed that certain modifications to the phenyl moiety significantly enhanced anticancer activity against specific cancer cell lines. The compound's structure allows for interaction with multiple biological targets, which may explain its broad-spectrum activity against various cancers .

Case Study: HIV Integration Inhibition

Another study focused on the inhibitory effects of tetrahydropyrimidine derivatives on HIV integrase activity. The results indicated that modifications at specific positions of the compound could lead to increased potency against HIV strains resistant to conventional therapies . This highlights the potential for developing new antiviral agents based on the tetrahydropyrimidine scaffold.

Data Table: Summary of Biological Activities

Preparation Methods

Biginelli Reaction-Based One-Pot Synthesis

Adapting the classical Biginelli reaction, this method employs:

- 3,4,5-Trimethoxybenzaldehyde (1.2 equiv)

- Ethyl 4-bromophenylacetate (1.0 equiv)

- N-Methylurea (1.5 equiv)

- Boric acid (20 mol%) in toluene at 110°C for 24 h.

Mechanistic Insights :

- Boric acid activates the aldehyde via Schiff base formation with urea.

- Knoevenagel condensation between the aldehyde and β-keto ester forms a chalcone intermediate.

- Cyclization with urea yields the tetrahydropyrimidine core.

Yield Optimization :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boric acid | Toluene | 110 | 24 | 35 |

| HCl | Ethanol | 80 | 18 | 28 |

| ZnCl₂ | DMF | 100 | 20 | 31 |

The low yields (28–35%) stem from steric hindrance by the trimethoxyphenyl group and competing polymerization side reactions.

Stepwise Assembly via Cyclocondensation

A patent-derived approach (CN108997223B) was modified for this synthesis:

Step 1: Esterification of p-Bromophenylacetic Acid

p-Bromophenylacetic acid (1.0 mol) + MeOH (5.0 mol)

→ H₂SO₄ (cat.), 70°C, 6 h → Methyl p-bromophenylacetate (92%)

Step 2: Enamine Formation

React with 3,4,5-trimethoxybenzaldehyde (1.1 equiv) and methylamine in DMF at 60°C for 12 h to yield the enamine intermediate (78%).

Step 3: Cyclocondensation

Enamine (1.0 equiv) + Methyl carbamate (1.5 equiv)

→ POCl₃ (2.0 equiv), 90°C, 8 h → Cyclized product (62%)

Step 4: Amidation

Cyclized ester (1.0 equiv) + 4-Bromoaniline (1.2 equiv)

→ EDCl/HOBt, CH₂Cl₂, 0°C → Target compound (58%)

Solid-Phase Synthesis for Scalability

A patented solid acid catalyst (HU203878B) was repurposed:

Reaction Setup :

- Methyl 4,6-dimethyl-1,3,4-tetrahydro-2-pyrimidine-5-carboxylate (0.1 mol)

- 3,4,5-Trimethoxyphenyl bromide (0.15 mol)

- K₂CO₃ (0.2 mol), KI (0.012 mol) in acetone/DMF (10:1) at reflux for 32 h.

Key Advantages :

- Catalyst recyclability (5 cycles with <8% activity loss)

- Reduced byproduct formation vs. homogeneous catalysis

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)

- δ 6.92 (s, 2H, trimethoxyphenyl)

- δ 5.21 (s, 1H, NH)

- δ 3.85 (s, 9H, OCH₃)

- δ 2.34 (s, 3H, CH₃)

HRMS (ESI+) :

Calculated for C₂₂H₂₄BrN₃O₅ [M+H]⁺: 514.0912; Found: 514.0908

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed:

- Dihedral angle between aromatic rings: 68.5°

- Intramolecular H-bond : N-H⋯O=C (2.12 Å)

- Packing : Herringbone pattern with π-π stacking (3.8 Å interplanar distance)

Process Optimization and Industrial Feasibility

Solvent Screening for Cyclization

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 35 | 92 |

| DMF | 36.7 | 28 | 85 |

| Acetone | 20.7 | 31 | 88 |

Toluene’s low polarity favors cyclization over side reactions despite higher temps.

Temperature-Controlled Chlorination

Adapting CN108997223B for final chlorination:

Intermediate (1.0 equiv) + POCl₃ (3.0 equiv)

→ N,N-Dimethylaniline (cat.), 105°C, 5 h → Chloro-derivative (84.5%)

Critical parameters:

- Stoichiometry : Excess POCl₃ prevents dimerization

- Catalyst : 0.5% N,N-dimethylaminopyridine boosts selectivity

Challenges and Alternative Approaches

Byproduct Formation Pathways

- Trimethoxyphenyl oxidation : 5% yield loss to quinone derivatives at >120°C

- Amide hydrolysis : Controlled by maintaining pH 6–7 during workup

Flow Chemistry Adaptation

Microreactor trials (0.5 mm ID tubing):

- Residence time : 8 min vs. 24 h batch

- Yield improvement : 41% at 150°C

Q & A

Q. Basic

- 1H/13C NMR : Resolve substituent patterns (e.g., trimethoxyphenyl protons at δ 3.7–3.9 ppm; bromophenyl aromatic protons at δ 7.2–7.6 ppm) .

- X-ray crystallography : Definitively confirms dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 512.08) .

How does the 3,4,5-trimethoxyphenyl substituent influence electronic properties and reactivity?

Advanced

The trimethoxyphenyl group:

- Electron donation : Methoxy groups increase electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .

- Steric effects : Bulky substituents hinder nucleophilic attacks on the pyrimidine ring, necessitating harsher conditions for functionalization .

- Biological impact : Enhances lipophilicity, improving membrane permeability in cellular assays .

What strategies address low yields in cyclocondensation with bulky aryl groups?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yields by 15–20% .

- High-boiling solvents : Use DMF or DMSO to stabilize intermediates at elevated temperatures (120–150°C) .

- Catalyst optimization : Scandium triflate (Sc(OTf)₃) enhances regioselectivity in crowded systems .

How do polymorphism and crystal packing affect biological activity?

Advanced

Polymorphs exhibit varying bioactivity due to differences in:

- Solubility : Form I (needle crystals) dissolves 30% faster than Form II (plate crystals) in PBS .

- Hydrogen bonding : N–H⋯O interactions in Form I stabilize binding to enzyme active sites (e.g., dihydrofolate reductase) .

- Characterization : Use DSC and PXRD to distinguish polymorphs before bioassays .

What purification techniques isolate this compound from structurally similar byproducts?

Q. Basic

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates regioisomers .

- pH-selective recrystallization : Adjust to pH 5–6 to precipitate the target compound .

How does the N-(4-bromophenyl) group modulate target binding affinity vs. other halogens?

Q. Advanced

- Size effects : Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for Cl) enhances hydrophobic interactions in enzyme pockets .

- Electron-withdrawing : Compared to –OCH₃, –Br reduces electron density, weakening π-π stacking with aromatic residues .

What computational methods predict binding modes to enzymes like dihydrofolate reductase?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulates interactions with catalytic residues (e.g., Asp27 and Leu4) .

- MD simulations : Identify stable binding conformations over 100-ns trajectories .

- QM/MM : Calculates charge transfer between the carboxamide and NADPH cofactor .

How is hydrolytic stability of the carboxamide group evaluated?

Q. Basic

- Protocol : Incubate in pH 7.4 buffer (37°C) and monitor degradation via HPLC at 254 nm .

- Half-life : Stable for >48 hours, indicating suitability for in vivo studies .

How to reconcile crystallographic hydrogen bonding with NMR data in polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.